Dapsone-D8 (Major)

Vue d'ensemble

Description

Dapsone-d8 is intended for use as an internal standard for the quantification of dapsone by GC- or LC-MS. Dapsone is an anti-inflammatory and antibacterial compound that is widely used in the treatment of leprosy, malaria, acne, and various immune disorders. Dapsone is acetylated in the liver to monoacetyldapsone, the major metabolite, and other mono and diacetyl derivatives, and subsequently deacetylated back to diaminodiphenylsulfone (dapsone) until a state of equilibrium is achieved.

Applications De Recherche Scientifique

Propriétés anti-inflammatoires

La dapsone a été reconnue pour ses puissantes propriétés anti-inflammatoires . Elle inhibe la production d'espèces réactives de l'oxygène (ROS), réduit l'effet de la peroxydase éosinophile sur les mastocytes et régule négativement les réponses inflammatoires médiées par les neutrophiles . Ces propriétés la rendent efficace dans le traitement d'une grande variété d'affections cutanées inflammatoires et infectieuses .

Agent antibactérien

La dapsone exerce ses effets antibactériens en inhibant la synthèse de l'acide dihydrofolique, ce qui conduit à l'inhibition de la croissance bactérienne . Elle figure parmi les médicaments de première ligne utilisés dans le traitement multimédicamenteux de la lèpre recommandé par l'Organisation mondiale de la santé (OMS) .

Effets antimicrobiens et antiprotozoaires

La dapsone possède des effets à large spectre, notamment des propriétés antimicrobiennes et antiprotozoaires . Elle a été recommandée comme médicament de deuxième intention pour le traitement/la prévention de la toxoplasmose et de la pneumonie à Pneumocystis chez les personnes souffrant de troubles du système immunitaire .

Effets neuroprotecteurs et cytoprotecteurs

Des études récentes ont décrit les effets antioxydants, antiexcitotoxiques et antiapoptotiques de la dapsone dans différents modèles de lésions ischémiques, de lésions traumatiques et de modèles de maladies neurodégénératives, telles que les maladies de Parkinson (MP) et d'Alzheimer (MA) .

Traitement des troubles dermatologiques

La dapsone a été utilisée avec succès dans une large gamme de troubles dermatologiques et systémiques, caractérisés principalement par une accumulation et une infiltration neutrophiles et éosinophiles .

Traitement du paludisme et de la pneumonie chez les personnes atteintes du sida

En thérapie combinée, la dapsone a été utilisée avec succès comme chimioprophylaxie anti-infectieuse pour le paludisme et la pneumonie chez les personnes atteintes du sida <svg class="icon" height="16" p-id="1735" t="1709264

Mécanisme D'action

Target of Action

Dapsone, also known as 4,4’-diaminodiphenyl sulfone, primarily targets a wide range of bacteria, but it is mainly employed for its actions against Mycobacterium leprae . It also has anti-inflammatory, antibacterial, and immunomodulatory effects .

Mode of Action

Dapsone acts against bacteria and protozoa in the same way as sulphonamides, that is by inhibiting the synthesis of dihydrofolic acid through competition with para-amino-benzoate for the active site of dihydropteroate synthetase . This inhibition of folic acid synthesis leads to the inhibition of bacterial growth .

Biochemical Pathways

Dapsone’s anti-inflammatory properties are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses . It also inhibits the production of tumor necrosis factor-alpha (TNF-α) as well as prostaglandin synthesis and liberation .

Pharmacokinetics

After oral administration, Dapsone is absorbed rapidly and nearly completely from the gastrointestinal tract . The elimination half-life of Dapsone is about 30 hours . The drug shows linear pharmacokinetics within the therapeutic range and the time-course after oral administration fits a 2-compartment model . Dapsone is about 70 to 90% protein bound and its monoacetylated metabolite (MADDS) is almost completely protein bound .

Result of Action

Dapsone has multiple antioxidant, anti-inflammatory, and anti-apoptotic functions . It has been described in treating a wide variety of inflammatory and infectious skin conditions . It also has neuroprotective and cytoprotective effects .

Action Environment

Some genetic and environmental factors, by increasing the production of dapsone-reactive metabolites or affecting the ability of the liver to detoxify them, may increase the risk of developing Dapsone hypersensitivity syndrome (DHS) . The latency before the onset of symptoms can vary from 2−6 h, in previously sensitized patients, to 6 months .

Analyse Biochimique

Biochemical Properties

Dapsone-D8 (Major) exerts its anti-bacterial effects by inhibiting dihydrofolic acid synthesis, leading to inhibition of bacterial growth . Its anti-inflammatory properties are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells and downregulating neutrophil-mediated inflammatory responses .

Cellular Effects

Dapsone-D8 (Major) has multiple antioxidant, anti-inflammatory, and anti-apoptotic functions . It has been described in treating a wide variety of inflammatory and infectious skin conditions .

Molecular Mechanism

The molecular mechanism of Dapsone-D8 (Major) involves both anti-microbial and anti-inflammatory effects. The anti-microbial effects are achieved by inhibiting dihydrofolic acid synthesis, which leads to the inhibition of bacterial growth . The anti-inflammatory effects are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses .

Temporal Effects in Laboratory Settings

Data from biochemical analysis showed a significant increase in SOD, glutathione peroxidase (GSH-Px), and total antioxidant status (TAS) levels, as well as decreased malondialdehyde (MDA) level in the dapsone-treated group compared with the priapism-induced group .

Dosage Effects in Animal Models

It is known that Dapsone-D8 (Major) has been effectively used in a wide range of dermatological and systemic disorders, characterized mainly by neutrophilic and eosinophilic accumulation and infiltration .

Metabolic Pathways

It is known that Dapsone-D8 (Major) possesses a broad-spectrum effect, including anti-microbial and anti-protozoal properties .

Transport and Distribution

It is known that Dapsone-D8 (Major) has been recommended as a second-line drug for toxoplasmosis and pneumocystis pneumonia treatment/prevention in those who suffer from immune system disorders .

Subcellular Localization

It is known that Dapsone-D8 (Major) has been effectively used in a wide range of dermatological and systemic disorders, characterized mainly by neutrophilic and eosinophilic accumulation and infiltration .

Propriétés

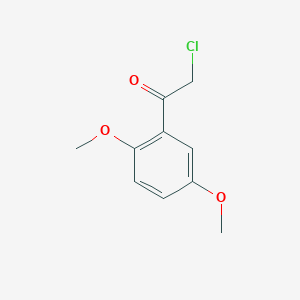

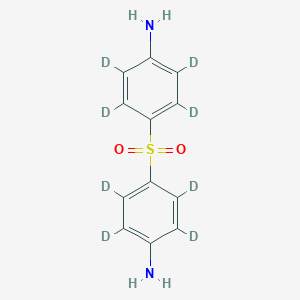

IUPAC Name |

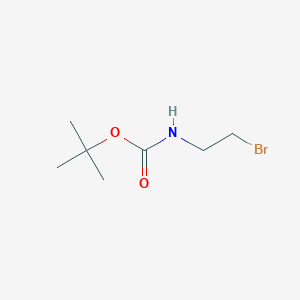

4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJKPEGWNLWLTK-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456285 | |

| Record name | Dapsone-D8 (Major) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557794-38-4 | |

| Record name | Benzen-2,3,5,6-d4-amine, 4,4′-sulfonylbis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557794-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dapsone-D8 (Major) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate](/img/structure/B15104.png)

![diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate](/img/structure/B15109.png)

![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)

![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)